ETHYL (2Z)-5-(2,3-DIMETHOXYPHENYL)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-(3,4-dimethoxybenzylidene)-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-(2,3-DIMETHOXYPHENYL)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and thiazolopyrimidine derivatives. The key steps in the synthesis may include:
Condensation Reactions: These reactions involve the formation of carbon-carbon bonds between the benzaldehyde derivatives and the thiazolopyrimidine core.
Oxidation and Reduction: These steps are used to introduce or modify functional groups within the molecule.
Esterification: This step involves the formation of the ester group at the carboxylate position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-dimethoxybenzylidene)-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield saturated derivatives.
Scientific Research Applications
Ethyl 2-(3,4-dimethoxybenzylidene)-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-(2,3-DIMETHOXYPHENYL)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(3,4-dimethoxybenzylidene)-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
- 2-(3,4-Dimethoxybenzylidene)-1-indanone
- (2E)-2-(3,4-Dimethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in ETHYL (2Z)-5-(2,3-DIMETHOXYPHENYL)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C32H30N2O7S |
---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
ethyl (2Z)-5-(2,3-dimethoxyphenyl)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C32H30N2O7S/c1-6-41-31(36)26-27(20-11-8-7-9-12-20)33-32-34(28(26)21-13-10-14-23(38-3)29(21)40-5)30(35)25(42-32)18-19-15-16-22(37-2)24(17-19)39-4/h7-18,28H,6H2,1-5H3/b25-18- |
InChI Key |
YYUFKXDNNHNVFJ-BWAHOGKJSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C(=CC=C3)OC)OC)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S2)C5=CC=CC=C5 |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C(=CC=C3)OC)OC)C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/S2)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C(=CC=C3)OC)OC)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S2)C5=CC=CC=C5 |
Origin of Product |
United States |
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